2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a piperazine ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound has a molecular formula of C18H19N5O3S .Physical and Chemical Properties Analysis
The compound has a molecular weight of 310.329 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be predicted using computational methods .Applications De Recherche Scientifique
Asymmetric Synthesis and Transformation to Functionalized Piperazines
Researchers have explored asymmetric synthesis techniques to create functionalized piperazines, indicating the interest in piperazine derivatives for their potential utility in developing pharmaceuticals and other chemicals. For example, Dekeukeleire et al. (2012) investigated the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into novel piperazine derivatives, showcasing the versatility of piperazine-based compounds in organic synthesis Dekeukeleire et al., 2012.
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from similar chemical frameworks has been reported. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including piperazine and morpholine methanimines, demonstrating the compound's potential applications in creating new heterocyclic molecules with possible pharmaceutical activities Abu‐Hashem et al., 2020.
Discovery of Clinical Candidates
The development of clinical candidates based on piperazine derivatives illustrates the compound's relevance in drug discovery. Shibuya et al. (2018) discovered an aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, highlighting the therapeutic potential of piperazine-based compounds in treating diseases associated with ACAT-1 overexpression Shibuya et al., 2018.
Development of Antagonist Ligands
Piperazine derivatives have been used to develop selective antagonist ligands for receptors, such as A2B adenosine receptors, indicating their utility in pharmacological research to modulate receptor activity. Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for human A2B adenosine receptors, demonstrating the compound's application in pharmacological characterization Baraldi et al., 2004.
Propriétés
IUPAC Name |
2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-3-4-22-11-12(19(2)15(25)18-13(11)24)17-14(22)21-7-5-20(6-8-21)9-10(16)23/h3H,1,4-9H2,2H3,(H2,16,23)(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCWDPAPLEGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.